1-(4-fluorophenyl)-3,5-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(4-fluorophenyl)-3,5-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, dimethyl substitutions on the pyrazole ring, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which can be introduced via electrophilic aromatic substitution or cross-coupling reactions such as Suzuki-Miyaura coupling.
Sulfonamide formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3,5-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-fluorophenyl)-3,5-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3,5-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The fluorophenyl and pyrazole groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3,5-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
- 1-(4-bromophenyl)-3,5-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
- 1-(4-methylphenyl)-3,5-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
Uniqueness
1-(4-fluorophenyl)-3,5-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H16FN3O2S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3,5-dimethyl-N-phenylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C17H16FN3O2S/c1-12-17(24(22,23)20-15-6-4-3-5-7-15)13(2)21(19-12)16-10-8-14(18)9-11-16/h3-11,20H,1-2H3 |
InChI Key |
ZBKADDGYADOTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)S(=O)(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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